molecular formula C11H9N3O2 B11886824 3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine

3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11886824
M. Wt: 215.21 g/mol
InChI Key: SLGGQXLQTBVYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine is a novel chemical hybrid scaffold designed for research use, integrating a chromen-2-one (coumarin) core with a 1,2,4-oxadiazol-5-amine moiety. This structure combines two pharmacologically significant rings, making it a compound of interest in medicinal chemistry and drug discovery. The chromen-2-one core is a privileged structure in medicinal chemistry, extensively documented in scientific literature for its diverse biological activities. Chromene derivatives have been investigated for their potential as antimicrobial , anticancer , anti-inflammatory , and antioxidant agents. Furthermore, the 1,2,4-oxadiazole ring is a well-known bioisostere for carboxylic esters and amides, often employed to improve a molecule's metabolic stability and membrane permeability. The specific positioning of the amine group on the oxadiazole ring, as seen in related structures like 5-cyclopropyl-1,2,4-oxadiazol-3-amine , can serve as a critical handle for further synthetic modification, allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies. This compound is intended for research applications only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this hybrid molecule as a key intermediate or lead compound in developing novel therapeutic agents for various diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C11H9N3O2/c12-11-13-10(14-16-11)8-5-7-3-1-2-4-9(7)15-6-8/h1-5H,6H2,(H2,12,13,14)

InChI Key

SLGGQXLQTBVYKA-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C3=NOC(=N3)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

This method involves the cyclocondensation of 3-(hydrazinecarbonyl)-2H-chromen-2-one with nitrile derivatives under acidic conditions. The hydrazide intermediate (3-(hydrazinecarbonyl)-2H-chromen-2-one) is synthesized via the reaction of coumarin-3-carboxylic acid with hydrazine hydrate. Subsequent treatment with a nitrile source (e.g., cyanogen bromide or aryl nitriles) in the presence of HCl or H2SO4 facilitates cyclization to form the 1,2,4-oxadiazole ring.

Optimization and Yield

  • Temperature : 80–100°C

  • Catalyst : Concentrated HCl (5–10 mol%)

  • Solvent : Ethanol or acetic acid

  • Yield : 65–78%

Advantages

  • Direct incorporation of the amine group at position 5 of the oxadiazole ring.

  • Compatibility with diverse nitrile substrates, enabling structural diversification.

Iodine-Mediated Oxidative Cyclization

Reaction Mechanism and Procedure

A grinding technique with iodine as an oxidizing agent is employed to synthesize the target compound. The hydrazide intermediate, prepared from coumarin-3-carboxylic acid and hydrazine hydrate, reacts with substituted aldehydes in the presence of iodine. The oxidative cyclization proceeds via the formation of a thiosemicarbazide intermediate, followed by iodine-mediated desulfurization and ring closure.

Optimization and Yield

  • Conditions : Solvent-free, room temperature

  • Catalyst : Iodine (1.2 equivalents)

  • Reaction Time : 2–4 hours

  • Yield : 70–85%

Advantages

  • Eco-friendly due to solvent-free conditions.

  • Rapid reaction kinetics and high atom economy.

Coupling Reactions with Preformed Oxadiazole Intermediates

Reaction Mechanism and Procedure

This two-step approach involves synthesizing 5-amino-1,2,4-oxadiazole separately and coupling it with 3-bromo-2H-chromene via Ullmann or Buchwald-Hartwig amination. The oxadiazole precursor is prepared by reacting cyanamide with hydroxylamine, followed by cyclization.

Optimization and Yield

  • Catalyst : Pd(PPh3)4 or CuI

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMF or DMSO

  • Yield : 50–65%

Advantages

  • Enables modular synthesis for structural analogs.

  • Suitable for late-stage functionalization.

Microwave-Assisted Synthesis

Reaction Mechanism and Procedure

Microwave irradiation accelerates the cyclocondensation of coumarin-3-carbohydrazide with cyanamide derivatives. The reaction occurs in a sealed vessel under controlled pressure, reducing reaction time from hours to minutes.

Optimization and Yield

  • Temperature : 120–150°C

  • Power : 300–500 W

  • Solvent : Ethylene glycol

  • Yield : 75–88%

Advantages

  • Enhanced reaction efficiency and reproducibility.

  • Reduced side-product formation.

Photocatalytic Oxidative Annulation

Reaction Mechanism and Procedure

Visible-light-driven synthesis utilizes eosin Y as a photocatalyst to promote the cyclization of coumarin-3-carbohydrazide with aryl isocyanides. Atmospheric oxygen serves as the terminal oxidant, facilitating dehydrogenative coupling.

Optimization and Yield

  • Catalyst : Eosin Y (2 mol%)

  • Light Source : Blue LEDs (450 nm)

  • Solvent : Acetonitrile

  • Yield : 80–92%

Advantages

  • Mild reaction conditions and functional group tolerance.

  • Scalable for industrial applications.

Comparative Analysis of Preparation Methods

MethodConditionsCatalystYield (%)Key Advantage
Hydrazide-NitrileAcidic, 80°CHCl65–78Direct amine incorporation
Iodine-MediatedSolvent-free, RTIodine70–85Eco-friendly, rapid
Coupling ReactionsPd/Cu catalysisPd(PPh3)450–65Structural modularity
Microwave-Assisted150°C, 500 WNone75–88Time-efficient
PhotocatalyticVisible lightEosin Y80–92Mild conditions, high yield

Research Findings and Applications

Biological Relevance

The 1,2,4-oxadiazole moiety enhances bioactivity by mimicking peptide bonds, enabling interactions with enzymatic targets. Coumarin’s inherent fluorescence also supports bioimaging applications.

Industrial Scalability

Microwave and photocatalytic methods are prioritized for large-scale synthesis due to their efficiency and low energy consumption .

Chemical Reactions Analysis

Substitution Reactions

The oxadiazole ring undergoes electrophilic and nucleophilic substitutions, particularly at the C3 and C5 positions. The amine group at C5 participates in diazotization and coupling reactions.

Halogenation

  • Chlorination : Reacts with POCl₃ under anhydrous conditions to form 5-chloro-3-(2H-chromen-3-yl)-1,2,4-oxadiazole .
    Conditions : 80°C, 6 hours; Yield : 72% .

  • Bromination : Treatment with NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the chromene moiety’s C6 position.

Nitration

  • Nitrating agents (HNO₃/H₂SO₄) selectively nitrate the chromene ring’s C7 position .
    Product : 7-Nitro-3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine.

Ring-Opening and Rearrangement

The oxadiazole ring exhibits stability under acidic/basic conditions but can undergo cleavage or rearrangement with strong nucleophiles.

Acidic Hydrolysis

  • In 6M HCl at 100°C, the oxadiazole ring cleaves to yield chromen-3-carboxamide and hydroxylamine derivatives.
    Reaction Time : 12 hours; Byproducts : NH₃↑.

Base-Mediated Rearrangement

  • Treatment with NaOH (2M) rearranges the oxadiazole to a triazole derivative via Dimroth rearrangement .
    Product : 5-Amino-1-(2H-chromen-3-yl)-1H-1,2,3-triazole .

Cross-Coupling Reactions

The chromene moiety participates in Pd-catalyzed couplings, enabling functionalization for medicinal applications.

Suzuki Coupling

  • Reacts with aryl boronic acids (e.g., 4-fluorophenylboronic acid) under Pd(PPh₃)₄ catalysis .
    Conditions : DME/H₂O, 80°C; Yield : 58–65% .
    Application : Anticancer derivatives (IC₅₀ = 5.5 µg/mL against MCF-7 cells) .

Buchwald-Hartwig Amination

  • Introduces alkyl/aryl amines at the chromene’s C6 position using Pd₂(dba)₃ and Xantphos .
    Example : 6-(Piperidin-1-yl)-3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine .

Biological Interaction Mechanisms

The compound interacts with biological targets via hydrogen bonding and π-stacking, influencing its pharmacological activity.

Enzyme Inhibition

  • Binds to CDK2 (cyclin-dependent kinase 2) via hydrogen bonds with Leu-83 and hydrophobic interactions with Val-18 .
    Docking Score : −8.2 kcal/mol (AutoDock Vina) .

Antimicrobial Activity

  • Reacts with thiols in microbial enzymes, forming disulfide bridges that disrupt function.
    MIC : 12.5 µg/mL against E. coli.

Comparative Reactivity Data

Reaction TypeConditionsYield (%)Key ProductSource
Halogenation (Cl)POCl₃, 80°C, 6h725-Chloro-oxadiazole derivative
Suzuki CouplingPd(PPh₃)₄, DME, 80°C654-Fluorophenyl-coupled chromene-oxadiazole
Acidic Hydrolysis6M HCl, 100°C, 12h89Chromen-3-carboxamide
Dimroth Rearrangement2M NaOH, reflux, 8h781H-1,2,3-Triazole derivative

Stability Under Environmental Conditions

  • Thermal Stability : Decomposes at 220°C (TGA data).

  • Photostability : Degrades by 15% under UV light (254 nm, 24h) .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of oxadiazoles, including those with chromen moieties, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through interaction with specific molecular targets within cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study demonstrated that compounds structurally similar to 3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine showed IC50 values in the micromolar range against breast and lung cancer cell lines. The presence of the oxadiazole ring was crucial for enhancing the anticancer activity compared to other compounds lacking this feature.

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. The oxadiazole moiety is known for its ability to inhibit bacterial growth and has been incorporated into various compounds to enhance their antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructureActivity
5-Aryl-2-amino-1,3,4-oxadiazoleStructureBroad-spectrum antimicrobial
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-aminesStructureStrong antibacterial against Gram-positive bacteria

Enzyme Inhibition

Research has shown that this compound can act as an inhibitor of various enzymes. For instance, it has been identified as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's .

Molecular Docking Studies

Molecular docking studies reveal that this compound interacts non-covalently with the active sites of AChE and BChE, blocking substrate access and thereby inhibiting enzyme activity. These interactions are facilitated by hydrophobic contacts and hydrogen bonding with key residues in the enzyme's active site .

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. Compounds containing oxadiazole rings have demonstrated significant free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases .

Case Study: DPPH Assay

In a study using the DPPH assay to evaluate antioxidant capacity, several oxadiazole derivatives exhibited high levels of activity at varying concentrations. This suggests that 3-(2H-Chromen-3-y)-1,2,4-oxadiazol-5-amines could be developed into therapeutic agents aimed at reducing oxidative damage in cells .

Synthesis and Structural Variations

The synthesis of 3-(2H-Chromen-3-y)-1,2,4-oxadiazol-5-amines can be achieved through various methods involving cyclization reactions with appropriate hydrazides or other precursors. The unique structural features imparted by both chromen and oxadiazole contribute to its enhanced biological activity compared to related compounds .

Mechanism of Action

The mechanism of action of 3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The 1,2,4-oxadiazole scaffold is versatile, with substitutions significantly altering properties. Below is a comparative analysis:

Table 1: Structural and Physical Properties
Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features
3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine Chromen-3-yl 215.21 Not reported Bicyclic chromen group; moderate XlogP
Ox2 (N-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazol-5-amine) 3-Nitrophenyl, cyclohexyl ~318.35* 131–133 Nitro group enhances polarity; antileishmanial activity
Ox7 (N-Cyclohexyl-3-(3-nitrophenyl)-N-(prop-2-yn-1-yl)-1,2,4-oxadiazol-5-amine) 3-Nitrophenyl, propargyl ~343.40* 94–96 Propargyl group reduces melting point
3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine (CID 62469801) 4-Fluoro-3-methylphenyl 193.18 Not reported Fluorine substitution increases electronegativity
CGS 4270 (Amiloride analog) Pyrazinediamine-linked oxadiazole Not reported Not reported Diuretic activity; replaces acylguanidine

*Calculated based on molecular formulas from .

Key Observations :

  • Chromen vs.
  • Polarity and Solubility : Nitro groups (e.g., in Ox2 and Ox7) increase polarity, whereas alkyl/cyclohexyl groups (e.g., Ox5) enhance lipophilicity. The chromen group balances both traits (XlogP = 1.3) .
  • Melting Points : Bulky substituents (e.g., cyclohexyl in Ox2) raise melting points, while flexible groups (e.g., propargyl in Ox7) lower them .

Key Findings :

  • Antileishmanial Activity : Nitro-substituted derivatives (Ox2, Ox3) show potent activity, likely due to nitro group redox cycling . The chromen-substituted compound’s activity remains unstudied.
  • Diuretic Activity : CGS 4270 demonstrates that the oxadiazole amine core can replace acylguanidine in amiloride analogs, retaining diuretic effects .

Biological Activity

3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine is a compound that integrates structural features from both chromen and oxadiazole moieties. This unique combination has led to significant interest in its potential biological activities, particularly in medicinal chemistry. Below is a comprehensive examination of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Structural Overview

The compound consists of a chromen structure fused with a five-membered oxadiazole ring. The chromen moiety contributes to the compound's pharmacological properties while the oxadiazole enhances its biological activity spectrum. This dual functionality is essential for its diverse applications in medicinal chemistry.

Synthesis Methods

Synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing carboxylic acids and amidoximes with DMTMM as a condensing agent.
  • Cyclization Techniques : Involving the reaction of appropriate precursors under controlled conditions to form the oxadiazole ring.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit notable anticancer properties. For instance:

  • Case Study : A study demonstrated that derivatives of oxadiazoles showed significant cytotoxic effects against various cancer cell lines. The IC50 values for some derivatives were reported as low as 1.61μg/mL1.61\,\mu g/mL against specific tumor cells .

The presence of electron-donating groups on the phenyl ring significantly enhances the anticancer activity of these compounds. SAR analysis suggests that modifications at specific positions can lead to improved potency against cancer cell lines.

Antimicrobial Properties

Compounds similar to this compound have also been evaluated for their antimicrobial activities:

Compound NameStructureUnique Features
5-Aryl-2-amino-1,3,4-oxadiazoleStructureKnown for broad-spectrum antimicrobial activity
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-aminesStructureExhibits strong antibacterial properties against Gram-positive bacteria

The dual functionality of the chromen and oxadiazole moieties in 3-(2H-Chromen-3-y)-1,2,4-oxadiazol-5-amine may contribute to enhanced antimicrobial efficacy compared to other similar compounds.

The biological activity of 3-(2H-Chromen-3-y)-1,2,4-oxadiazol-5-amine may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and microbial resistance.
  • Apoptosis Induction : Certain derivatives have shown potential in inducing apoptosis in cancer cells through interaction with apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions between chromene-3-carboxylic acid derivatives and amidoximes. Key steps include:

  • Amidoxime Formation : React hydroxylamine with nitriles under acidic conditions (e.g., HCl/EtOH, 60–80°C) to form amidoximes .
  • Cyclization : Use dehydrating agents like POCl₃ or PCl₃ to facilitate 1,2,4-oxadiazole ring closure. Optimize temperature (80–100°C) and stoichiometry to avoid side products .
  • Chromene Integration : Couple the oxadiazole intermediate with chromene derivatives via nucleophilic substitution or Suzuki-Miyaura cross-coupling (Pd catalysts, base: K₂CO₃, solvent: DMF/H₂O) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
AmidoximeNH₂OH·HCl, EtOH, 70°C75–85≥95%
CyclizationPOCl₃, 90°C, 4h60–70≥90%
CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O50–65≥88%

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for structure refinement. Planarity of the chromene-oxadiazole system and bond angles (e.g., N–C–N ≈ 120°) confirm the structure .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and oxadiazole C=N (δ 160–165 ppm in ¹³C).
  • FT-IR : Stretching vibrations for C=N (1540–1580 cm⁻¹) and N–H (3300–3400 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer :

  • Derivatization : Modify the chromene moiety (e.g., halogenation, methoxy substitution) and oxadiazole substituents (e.g., alkyl/aryl groups).
  • Assays :
  • Anticancer : MTT assay (IC₅₀ values against HeLa, MCF-7 cells) with positive controls (e.g., doxorubicin) .
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Computational Docking : Use AutoDock Vina to predict binding affinities for targets like topoisomerase II or β-tubulin .

Q. How should researchers address contradictions in reported biological activities of 1,2,4-oxadiazole derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in anticancer activity may arise from variations in cell permeability or metabolic stability .
  • Structural Validation : Confirm compound purity (HPLC ≥98%) and tautomeric forms (e.g., oxadiazole vs. triazole tautomerism via ¹⁵N NMR) .
  • Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to identify off-target effects .

Q. What advanced techniques are recommended for analyzing crystallographic data of this compound?

  • Methodological Answer :

  • High-Resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve electron density maps for the chromene-oxadiazole core.
  • SHELX Suite : Refine anisotropic displacement parameters (ADPs) and validate via R-factor convergence (R₁ < 5%). Hydrogen-bonding networks (e.g., N–H···O) stabilize the crystal lattice .
    • Data Table :
ParameterValue
Space GroupP2₁/c
Unit Cell (Å)a=8.21, b=12.45, c=10.89
Z4
R₁ (I > 2σ(I))0.042

Key Challenges and Solutions

  • Synthetic Yield Optimization : Replace POCl₃ with microwave-assisted cyclization (100°C, 20 min) to improve yields to >80% .
  • Biological Data Reproducibility : Standardize assay protocols (e.g., ATP levels in viability assays) and use orthogonal validation methods (e.g., flow cytometry for apoptosis) .

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